molecular formula C11H14O5 B13675239 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid

4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13675239
M. Wt: 226.23 g/mol
InChI Key: NQIRZDLSDGQKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxycarbonyl-3-oxobicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C11H14O5/c1-16-9(15)11-4-2-10(3-5-11,8(13)14)6-7(11)12/h2-6H2,1H3,(H,13,14)

InChI Key

NQIRZDLSDGQKON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2=O)C(=O)O

Origin of Product

United States

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